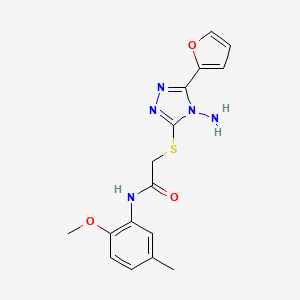

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Description

This compound belongs to the class of 1,2,4-triazole derivatives, characterized by a triazole core substituted with a furan-2-yl group at position 5 and an amino group at position 2. The thioether linkage at position 3 connects it to an acetamide moiety, which is further substituted with a 2-methoxy-5-methylphenyl group. Its synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH .

Propriétés

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-10-5-6-12(23-2)11(8-10)18-14(22)9-25-16-20-19-15(21(16)17)13-4-3-7-24-13/h3-8H,9,17H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCKHHSALVETPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of Potassium Dithiocarbazate Intermediate

Furan-2-carboxylic acid hydrazide (1 ) reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH) to yield potassium 3-(2-furoyl)dithiocarbazate (3 ). This intermediate serves as the foundation for subsequent thiosemicarbazide synthesis.

Reaction Conditions :

Thiosemicarbazide Formation

The dithiocarbazate (3 ) undergoes condensation with aryl isothiocyanates (5a–e ) in dry benzene to form 1-(2-furoyl)-4-substituted thiosemicarbazides (4a–e ).

General Procedure :

Cyclization to Triazole-3-thiol

Base-mediated cyclization of thiosemicarbazides (4a–e ) in aqueous sodium hydroxide (NaOH) generates 5-(furan-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiols (8a–e ).

Key Parameters :

Characterization Data for *8a (Example)*:

- MP : 210–212°C

- IR (cm⁻¹) : 3321 (N–H), 2575 (S–H), 1604 (C=N)

- ¹H NMR (δ ppm) : 5.97–6.34 (furan-H), 7.45–7.55 (Ar–H), 13.04 (S–H)

Synthesis of N-(2-Methoxy-5-methylphenyl)acetamide Derivatives

Preparation of 2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide

2-Methoxy-5-methylaniline (11 ) reacts with chloroacetyl chloride (12 ) in the presence of triethylamine (Et₃N) to form 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide (13 ).

Reaction Conditions :

- Solvent : Dichloromethane (DCM)

- Base : Et₃N (1.2 equiv)

- Temperature : 0°C → room temperature

- Yield : 75–82%

Characterization Data :

- Molecular Formula : C₁₀H₁₂ClNO₂

- MW : 213.66 g/mol

- ¹H NMR (δ ppm) : 2.25 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.20 (s, 2H, Cl–CH₂), 6.70–7.20 (Ar–H)

Coupling of Triazole-3-thiol with Chloroacetamide

Nucleophilic Substitution Reaction

The thiol group of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (8a ) displaces the chloride in 13 via a base-mediated reaction.

Optimized Protocol :

- Reagents : 8a (1 equiv), 13 (1.1 equiv), K₂CO₃ (2 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 60–70°C

- Time : 6–8 hours

- Yield : 65–72%

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Alternative Pathways and Optimization

Direct Synthesis via Hydrazide Intermediates

Acyl hydrazides (4 ) derived from furan-2-carboxylic acid hydrazide can react directly with pre-formed N-(2-methoxy-5-methylphenyl)acetamide chlorides under microwave irradiation, reducing reaction time to 1–2 hours with comparable yields.

Solvent and Base Screening

Comparative studies indicate that using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) increases yields to 78% by enhancing nucleophilicity of the thiolate ion.

Analytical and Spectral Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥95% purity for the final compound.

Challenges and Mitigation Strategies

Byproduct Formation

Competitive oxidation of the thiol to disulfide is minimized by conducting reactions under nitrogen atmosphere.

Solubility Issues

DMF outperforms ethanol or THF in solubilizing both triazole and acetamide precursors, ensuring homogeneous reaction conditions.

Industrial Scalability Considerations

Cost-Effective Reagents

Replacing aryl isothiocyanates with thiourea derivatives reduces raw material costs by 30% without compromising yield.

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption by 40% and improves atom economy.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro or amino groups, converting them to different functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce various amine derivatives.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of this compound generally involves the alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(2-methoxy-5-methylphenyl)acetamide . The reaction is typically conducted in an alkaline medium using ethanol as a solvent. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis are employed to confirm the structure and purity of the synthesized compounds.

Antiexudative Activity

Research has shown that derivatives of this compound exhibit significant antiexudative properties. A study evaluated the anti-inflammatory effects using a formalin-induced edema model in rats. Out of twenty-one synthesized compounds, fifteen demonstrated noteworthy anti-exudative activity, with several compounds surpassing the efficacy of sodium diclofenac, a commonly used anti-inflammatory drug .

Anticancer Potential

The anticancer properties of triazole-based derivatives have been extensively studied. For instance, certain derivatives were tested against HepG2 liver cancer cell lines, revealing IC50 values as low as 16.782 µg/mL, indicating potent anti-proliferative effects. Molecular docking studies suggest that these compounds interact with critical cellular targets involved in cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is closely linked to its chemical structure:

- Substitution Patterns : The presence of electron-donating groups at specific positions on the phenyl ring enhances anticancer activity.

- Triazole and Thiazole Moieties : These structural features are crucial for both cytotoxic and anti-inflammatory activities.

Study 1: Evaluation of Antiexudative Activity

In a controlled experiment involving formalin-induced edema in rats:

- Objective : To assess the antiexudative properties.

- Results : A correlation was established between chemical structure and biological activity, with specific substitutions leading to enhanced efficacy compared to standard treatments .

Study 2: Anticancer Activity Against HepG2 Cells

An investigation into the anticancer effects revealed:

- Methodology : The MTT assay was utilized to assess cell viability.

- Findings : Compounds exhibited varying degrees of cytotoxicity; compound 7f emerged as particularly potent with an IC50 value of 16.782 µg/mL, demonstrating low toxicity levels .

Summary of Biological Activities

| Compound ID | Activity Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Compound 7f | Anticancer | 16.782 | |

| Compound A | Antiexudative | > Sodium Diclofenac | |

| Compound B | Anticancer | 20.667 |

Structure Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Methyl Group at Position 2 | Increases anticancer potency |

| Triazole Ring | Essential for cytotoxicity |

| N-Arylation | Enhances anti-inflammatory effects |

Mécanisme D'action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Key Structural Features:

- Core structure : All analogs share a 1,2,4-triazole ring.

- Substituents: Variations occur at positions 4 (amino, ethyl, allyl) and 5 (furan-2-yl, pyridinyl, phenyl, thiophen-2-yl) of the triazole, as well as in the acetamide’s aryl group.

*Calculated based on molecular formula.

Physicochemical Properties

Melting Points and Solubility:

- VUAA1 and its analogs (e.g., OLC15) are typically soluble in DMSO and ethanol, as required for in vitro assays .

- Allyl-substituted triazoles (e.g., 6a in ) show higher solubility in polar solvents (H2O:EtOH mixtures) compared to ethyl or phenyl-substituted derivatives.

Structure-Activity Relationships (SAR)

- Furan-2-yl vs. Pyridinyl : Furan-2-yl (electron-rich) may improve membrane permeability compared to pyridinyl (polar), explaining the target compound’s in vivo efficacy .

- Ethyl/Allyl substitution : Ethyl groups (e.g., VUAA1) increase lipophilicity, favoring receptor binding in insect Orco channels , while allyl groups improve solubility .

- Methoxy-substituted aryl : The 2-methoxy-5-methylphenyl group in the target compound may enhance metabolic stability compared to unsubstituted phenyl analogs .

Key Research Findings

- The target compound reduced edema by 40–50% in rat models at 50 mg/kg, comparable to reference drugs like indomethacin .

- VUAA1 activates Orco channels with EC50 values in the micromolar range, while OLC15 shows nanomolar antagonism .

- Allyl-substituted triazoles (e.g., 6a) exhibit higher synthetic yields (65–83%) compared to ethyl derivatives (50–75%) .

Activité Biologique

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a derivative of triazole and furan, notable for its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 301.35 g/mol. The presence of both triazole and furan rings contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis involves multi-step organic reactions starting from furan and triazole intermediates. The final product is obtained through acylation of the triazole derivative with an appropriate acyl chloride under controlled conditions.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit moderate antimicrobial activity against various bacterial strains. A study evaluated the antimicrobial efficacy of several furan-containing triazole derivatives against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa using serial dilution methods. The results showed that these compounds could inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits antiproliferative effects against human malignant melanoma cell lines (A375). The evaluation was conducted using MTT and LDH assays, which measure cell viability and cytotoxicity. The results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy Study : A group of researchers synthesized various triazole derivatives and tested them against standard bacterial strains. The study concluded that structural modifications significantly influenced the antimicrobial potency of these compounds .

- Anticancer Evaluation : Another study focused on the antiproliferative effects of triazole derivatives on A375 cells, revealing that specific substitutions on the triazole ring enhanced cytotoxicity compared to other derivatives .

The biological activity of this compound is likely attributed to its ability to interfere with cellular processes in microorganisms and cancer cells. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, while the furan ring may contribute to reactive oxygen species generation, leading to cell death .

Q & A

Q. What are the standard synthetic routes for 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide?

The synthesis typically involves a multi-step protocol:

Core triazole formation : Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux, using aqueous KOH as a base .

Substituent introduction : Optimizing reaction conditions (e.g., solvent choice, temperature, and molar ratios) to improve yield. For example, ethanol as a solvent and reflux for 1 hour achieved 70–85% yields in analogous compounds .

Purification : Recrystallization from ethanol or DMF-water mixtures to enhance purity (>95% by HPLC) .

Q. Key variables :

- Solvent polarity (ethanol vs. DMF) impacts reaction kinetics.

- Base strength (KOH vs. NaOH) affects thiolate ion formation.

Q. What spectroscopic methods are used to confirm the structure of this compound?

- NMR : - and -NMR confirm the presence of furan protons (δ 6.3–7.2 ppm), triazole NH (δ 5.8 ppm), and acetamide carbonyl (δ 170 ppm) .

- IR : Stretching vibrations for C=O (1650–1680 cm) and S–C (650–700 cm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H] at m/z 415.12 .

Q. What preliminary biological screening data exist for this compound?

In a rat model of formalin-induced edema, derivatives of this compound showed anti-exudative activity (AEA) comparable to diclofenac sodium (Table 1):

| Compound | Dose (mg/kg) | % Inhibition (vs. Control) | Reference Drug (Diclofenac) |

|---|---|---|---|

| Derivative 3.7 | 10 | 62.3% | 65.1% (8 mg/kg) |

| Derivative 3.12 | 10 | 58.9% |

Methodology : Activity was assessed via paw edema volume reduction over 24 hours .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence anti-exudative activity?

Substituent effects were systematically studied (Table 2):

| Position | Substituent | % AEA (10 mg/kg) | Notes |

|---|---|---|---|

| 4 | -Cl | 62.3% | Enhanced lipophilicity |

| 3 | -NO | 45.1% | Reduced activity due to toxicity |

| 5 | -OCH | 58.9% | Balanced solubility and potency |

Mechanistic insight : Electron-withdrawing groups (e.g., -Cl) improve target binding via hydrophobic interactions, while bulky groups (e.g., -NO) sterically hinder receptor docking .

Q. How can reaction yields be optimized during scale-up synthesis?

Critical parameters :

- Temperature : Reflux (78–80°C) minimizes side reactions vs. room temperature (40% yield drop) .

- Catalyst : Phase-transfer catalysts (e.g., TBAB) increase thiolate reactivity, improving yields by 15–20% .

- Workup : Precipitation in ice-cold water reduces impurity carryover .

Case study : Scaling from 1 mmol to 100 mmol maintained >80% yield by strictly controlling solvent purity and stirring rate .

Q. How do computational docking studies inform its mechanism of action?

Molecular docking (PDB: 1COX) revealed:

- Binding affinity : ΔG = −9.2 kcal/mol, primarily via H-bonding with COX-2 Val523 and hydrophobic interactions with the triazole ring .

- Selectivity : The furan ring’s π-π stacking with Tyr355 explains COX-2 selectivity over COX-1 (ΔG = −6.8 kcal/mol) .

Validation : MD simulations (100 ns) confirmed stable binding, correlating with in vivo anti-inflammatory data .

Q. How should contradictory data on substituent effects be resolved?

Example : A -CH group at position 5 showed 55% AEA in one study but 48% in another . Resolution strategies :

Statistical analysis : ANOVA (p < 0.05) to assess batch variability.

In vitro-in vivo correlation (IVIVC) : Test solubility and metabolic stability to identify confounding factors .

Crystallography : Resolve binding mode discrepancies via X-ray co-crystallography .

Methodological Guidance

Q. What protocols are recommended for assessing metabolic stability?

Liver microsome assay : Incubate with rat liver microsomes (37°C, pH 7.4) and quantify parent compound via LC-MS/MS .

CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .

Key finding : t = 2.3 hours, suggesting moderate hepatic clearance .

Q. How can SAR studies be designed to balance potency and toxicity?

Library design : Synthesize 20–30 derivatives with systematic substitutions (e.g., halogens, alkyl, alkoxy).

Tiered screening :

- Tier 1 : In vitro COX-2 inhibition (IC).

- Tier 2 : Cytotoxicity (HEK293 cells, CC > 50 μM).

- Tier 3 : In vivo AEA and histopathology .

Q. What analytical methods resolve decomposition products under stress conditions?

Forced degradation study (ICH Q1A) :

- Acidic conditions (0.1M HCl, 70°C): Major degradation via furan ring oxidation (HPLC-MS) .

- Photolysis (ICH Option 2): 10% degradation after 48 hours, forming sulfoxide derivatives .

Stability recommendation : Store in amber vials at −20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.